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Compound of Interest

Compound Name: Cyclopropanecarboxamide

Cat. No.: B1202528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Cyclopropanecarboxamide (CAS No: 6228-73-5), a valuable building block in pharmaceutical
and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: Cyclopropanecarboxamide
e Molecular Formula: CaH7NO
e Molecular Weight: 85.10 g/mol

e Structure:
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Spectroscopic Data

The following tables summarize the available spectroscopic data for
Cyclopropanecarboxamide.

'H NMR (Proton NMR) Spectroscopy

Table 1. tH NMR Spectroscopic Data for Cyclopropanecarboxamide

. . Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment

(d) ppm Protons

Hz

5.63-5.91 Broad Singlet - 2H -NH:2

1.43 Multiplet - 1H -CH (cyclopropyl)
Doublet of -CH:

0.98 4.42,2.98 2H
Doublets (cyclopropyl)
Doublet of -CH:2

0.79 7.91, 2.95 2H
Doublets (cyclopropyl)

Solvent: Chloroform-d (CDCIs), Frequency: 400 MHz
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3C NMR (Carbon-13 NMR) Spectroscopy

Explicit $3C NMR chemical shift data for Cyclopropanecarboxamide is available in spectral
databases such as SpectraBase.[1] Based on the structure, the spectrum is expected to show
three distinct signals: one for the carbonyl carbon (C=0) in the typical amide region (around
170-180 ppm), one for the methine carbon (-CH) of the cyclopropyl ring, and one for the
equivalent methylene carbons (-CHz) of the ring, both in the upfield aliphatic region.

Table 2: Predicted 13C NMR Chemical Shift Ranges for Cyclopropanecarboxamide

Functional Group Predicted Chemical Shift (8) ppm

C=0 (Amide) ~175
-CH (Cyclopropyl) ~15
-CH:z (Cyclopropyl) ~8

Infrared (IR) Spectroscopy

The IR spectrum of Cyclopropanecarboxamide is available in the NIST WebBook.[2] The key
absorption bands are characteristic of a primary amide.

Table 3: Key IR Absorption Bands for Cyclopropanecarboxamide

Wavenumber (cm—?)

Intensity

Assignment

~3350, ~3180 Strong, Broad N-H Stretch (Amide)
~2950 Medium C-H Stretch (Cyclopropyl)
~1640 Strong C=0 Stretch (Amide 1)
~1610 Medium N-H Bend (Amide II)
~1420 Medium C-N Stretch

Mass Spectrometry (MS)
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The mass spectrum of Cyclopropanecarboxamide is available in the NIST Mass
Spectrometry Data Center and PubChem.[1][2] The electron ionization (EI) mass spectrum
shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for Cyclopropanecarboxamide

miz Relative Intensity Assighment

85 Moderate [M]* (Molecular lon)

44 High [CONH]*

41 High [CsHs]* (Cyclopropyl cation)
39 Moderate [CsHs]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

3.1.1. *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Cyclopropanecarboxamide in
~0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

o Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A pulse angle
of 45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.
For a 400 MHz spectrometer, typical spectral width would be from -2 to 12 ppm.

» Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).
Phase the resulting spectrum and reference it using the residual solvent peak (e.g., CDCIs at
7.26 ppm) or an internal standard like tetramethylsilane (TMS) at O ppm. Perform baseline
correction.
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3.1.2. 133C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often
required compared to *H NMR due to the lower natural abundance of 13C.

Instrument Setup: Follow the same locking and shimming procedure as for *H NMR.

Data Acquisition: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on
Bruker instruments). The number of scans will need to be significantly higher than for *H
NMR to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to
several thousand scans depending on the sample concentration. A relaxation delay of 2
seconds is a common starting point.

Data Processing: Process the data similarly to the *H NMR spectrum. Reference the
spectrum to the solvent peak (e.g., the central peak of the CDClIs triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid): As Cyclopropanecarboxamide is a solid, the KBr pellet
method is commonly used. Finely grind 1-2 mg of the sample with ~100 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

Background Spectrum: Collect a background spectrum of the empty sample compartment to
account for atmospheric CO2 and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution
of 4 cm~1,

Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe. The sample is then heated to induce
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volatilization into the ion source.

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Processing: The instrument's software generates a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a chemical compound like Cyclopropanecarboxamide.
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Caption: Workflow for Compound Identification using Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

